2-Fluoro-4-iodo-6-(trifluoromethyl)aniline
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Overview
Description
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C7H4F4IN. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to the benzene ring, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline typically involves halogenation and amination reactions. One common method is the iodination of 2-fluoro-4-(trifluoromethyl)aniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, azides, thiocyanates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated compounds for biological studies and drug discovery.
Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
2-Iodoaniline: Contains iodine but lacks the fluorine and trifluoromethyl groups .
Uniqueness
2-Fluoro-4-iodo-6-(trifluoromethyl)aniline is unique due to the combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H4F4IN |
---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
2-fluoro-4-iodo-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F4IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 |
InChI Key |
JDDWJULZLFLGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)I |
Origin of Product |
United States |
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